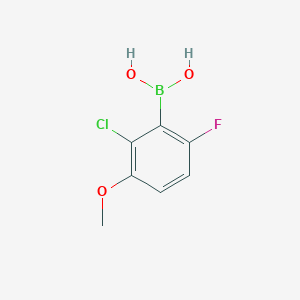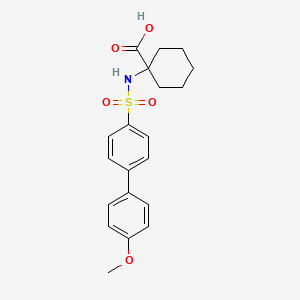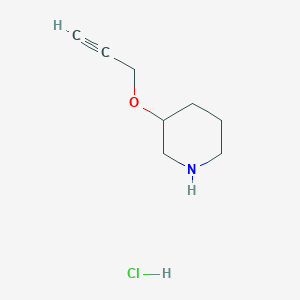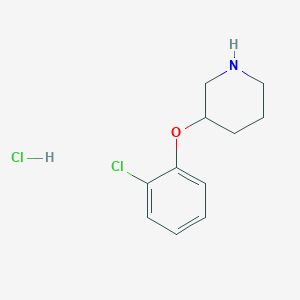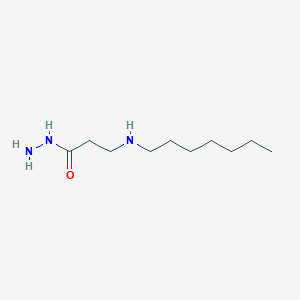![molecular formula C12H15BrN2O2 B1451095 N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide CAS No. 1138442-68-8](/img/structure/B1451095.png)
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Vue d'ensemble
Description
“N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide” is a chemical compound with a molecular weight of 299.17 . It is used for research purposes and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular formula of “N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide” is C12H15BrN2O2 . This indicates that the compound contains 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
“N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide” has a molecular weight of 299.17 . It is recommended to be stored at room temperature .Applications De Recherche Scientifique
Analytical and Mechanistic Aspects of Chemical Compounds
Research on acrylamide, a synthetic monomer with extensive industrial applications, has led to significant advancements in understanding its formation, especially in food processing and its potential health risks. The chemistry of acrylamide formation, related to the Maillard reaction, and the analytical approaches to mitigate its presence in food, could provide valuable perspectives on handling similar compounds, including the analysis and control of potentially hazardous chemicals in various matrices (Taeymans et al., 2004).
Advanced Oxidation Processes for Degradation
The degradation of specific substances, particularly those containing nitrogen, using advanced oxidation processes (AOPs) is a crucial area of environmental chemistry. This approach is effective for mineralizing resistant compounds, suggesting potential methodologies for breaking down complex chemicals into less harmful products. For substances similar to "N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide," understanding the oxidation kinetics and the impact of various AOPs could be instrumental in designing degradation strategies for environmental or pharmacological applications (Bhat & Gogate, 2021).
Chemical Analysis and Toxicology
The toxicological profile of chemical compounds, including their neurotoxic, genotoxic, carcinogenic, and reproductive toxicity, is a significant concern in both environmental and pharmaceutical sciences. Research into the mechanisms of toxicity, as well as analytical methods for detecting and quantifying these compounds, is critical for assessing their safety and environmental impact. The methodologies developed for compounds like acrylamide and acetaminophen might offer frameworks for studying the toxicology and analytical chemistry of "N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide" (Friedman, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)12(17)15-10-5-3-4-9(6-10)14-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJCCQQXJXWMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1451013.png)
![N-Methyl-1-[3-(1H-pyrazol-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B1451014.png)
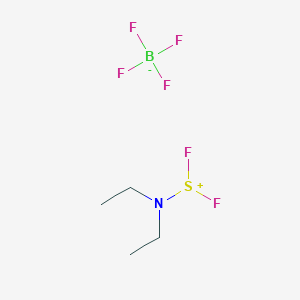
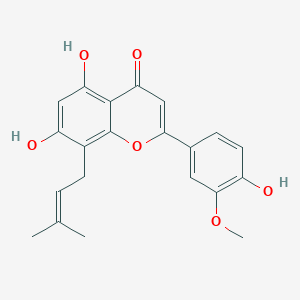
![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)
